Generic CLA mixtures contain bioactive isomers (9Z,11E; 10E,12Z) that confound stereospecific enzymatic and membrane studies. The pure 9Z,11Z isomer eliminates this variability.
Essential for SAR mapping, lipid raft dynamics, and ferroptosis inhibitor screening. Supplied with rigorous analytical documentation.
9(Z),11(Z)-Octadecadienoic acid (CAS 544-70-7), commonly referred to as 9c,11c-CLA, is a highly specific geometric isomer of conjugated linoleic acid characterized by a conjugated diene system in a strict cis,cis configuration. In commercial procurement, generic CLA is typically supplied as a crude mixture dominated by the 9Z,11E (rumenic acid) and 10E,12Z isomers, which are manufactured for bulk nutritional applications rather than precise analytical work. In contrast, the pure 9Z,11Z isomer is procured specifically for advanced lipidomics, enzymatic stereoselectivity mapping, and mechanistic cell biology. It serves as a critical structural control due to its exceptional metabolic stability, distinct receptor-binding profile, and distinct chromatographic elution behavior compared to its trans-containing counterparts [1].
Substituting pure 9(Z),11(Z)-Octadecadienoic acid with generic CLA mixtures or the more common 9Z,11E isomer introduces severe experimental artifacts that compromise structural biology and enzymatic studies. Crude CLA mixtures contain isomers with diametrically opposed biological functions; for instance, 9Z,11E activates PPARγ, whereas 10E,12Z acts as a PPARγ antagonist. Furthermore, trans-containing isomers are readily metabolized by cellular desaturases and strongly activate specific immune and apoptotic pathways. The 9Z,11Z isomer, however, is highly resistant to Delta-5 and Delta-6 desaturation and lacks the senolytic or phagocytosis-inducing activities of the trans isomers[1]. Consequently, using a generic mixture or an incorrect isomer completely obscures stereospecific enzymatic kinetics and membrane lipid incorporation dynamics, making the pure 9Z,11Z standard indispensable for rigorous structure-activity relationship (SAR) mapping[2].
In human leukemia cell lines (e.g., K562, U937), the metabolic fate of CLA isomers differs drastically based on stereochemistry. While linoleic acid (LA) and 9Z,11E-CLA are readily elongated and desaturated into longer-chain conjugated fatty acids (CDFAs), 9Z,11Z-CLA demonstrates near-complete resistance to Delta-5 and Delta-6 desaturases. Studies show that 9Z,11Z-CLA yields only trace or undetectable levels of CD-20:4 conversion metabolites compared to the robust conversion seen with 9Z,11E-CLA and LA [1]. This makes 9Z,11Z-CLA highly effective as a metabolically stable membrane modifier that accumulates without downstream enzymatic degradation.
| Evidence Dimension | Delta-5/Delta-6 desaturase conversion to CD-20:4 metabolites |
| Target Compound Data | Trace to undetectable conversion |
| Comparator Or Baseline | 9Z,11E-CLA and Linoleic Acid (LA) (High conversion to CD-20:4) |
| Quantified Difference | Near 100% reduction in desaturase-mediated elongation/desaturation for the cis,cis isomer. |
| Conditions | Human leukemia cell lines (K562, REH, CCRF-CEM, U937) supplemented with >60 µM CLA. |
Procurement of this specific isomer is essential for researchers needing a conjugated lipid probe that stably incorporates into cell membranes without being rapidly metabolized into downstream eicosanoid precursors.
In the enzymatic synthesis of conjugated linoleic acid-phosphatidylcholine (CLA-PC) from lysophosphatidylcholine (LPC) using porcine pancreatic PLA2, the geometric configuration of the CLA isomer strictly dictates the reaction efficiency. PLA2 exhibits the lowest esterification activity for 9Z,11Z-CLA compared to all other major isomers. Specifically, the reaction yield is highest for 10E,12Z-CLA and lowest for 9Z,11Z-CLA [1]. This extreme stereoselectivity makes the 9Z,11Z isomer a critical baseline comparator for evaluating the binding pocket tolerances and catalytic efficiency of novel lipases or engineered lipid-modifying enzymes.
| Evidence Dimension | Relative enzymatic esterification activity by PLA2 |
| Target Compound Data | Lowest activity among tested isomers |
| Comparator Or Baseline | 10E,12Z-CLA (Highest activity) and 9Z,11E-CLA (Intermediate activity) |
| Quantified Difference | 9Z,11Z-CLA represents the absolute minimum baseline for PLA2 esterification efficiency among conjugated dienes. |
| Conditions | Enzymatic esterification of LPC with CLA using porcine pancreatic PLA2 at 37°C for 6 hours in a formamide/glycerol system. |
Buyers developing biocatalytic processes or engineering novel lipases must procure 9Z,11Z-CLA to establish the lower bounds of enzyme stereospecificity and substrate exclusion.
Recent phenotypic screening for lipid-based senolytics targeting senescent cells via ferroptosis induction revealed strict stereochemical requirements for conjugated polyunsaturated fatty acids. While the all-trans 9E,11E-CLA isomer acts as a highly potent and selective senolytic, the 9Z,11Z-CLA isomer is completely inactive in inducing senolysis [1]. This stark contrast demonstrates that the trans double bond is an absolute structural requirement for this specific ferroptotic pathway, positioning 9Z,11Z-CLA as the definitive negative control for lipid-induced senescent cell clearance assays.
| Evidence Dimension | Senolytic activity (ferroptosis induction) |
| Target Compound Data | Inactive |
| Comparator Or Baseline | 9E,11E-CLA (Highly potent senolytic) |
| Quantified Difference | Complete loss of senolytic activity when shifting from the trans,trans to the cis,cis configuration. |
| Conditions | Senescent MEF cells treated for 48 hours in a phenotypic drug screen. |
Procuring 9Z,11Z-CLA is mandatory for validating that a lipid drug's mechanism of action is stereospecific rather than a generic lipotoxicity artifact.
The immunomodulatory effects of CLA isomers on peripheral blood polymorphonuclear cells (PMNs) are highly dependent on the presence of trans double bonds. In porcine leukocyte models, treatment with 9Z,11E-CLA (9c,11t) or 10E,12Z-CLA (10t,12c) significantly enhances the phagocytic activity of PMNs and monocytes. In contrast, the pure 9Z,11Z-CLA (9c,11c) isomer fails to enhance phagocytosis [1]. This lack of immunostimulatory activity makes 9Z,11Z-CLA a critical baseline compound for isolating the specific receptor-mediated pathways triggered exclusively by trans-containing CLA isomers.
| Evidence Dimension | Enhancement of PMN and monocyte phagocytic activity |
| Target Compound Data | No enhancement |
| Comparator Or Baseline | 9Z,11E-CLA and 10E,12Z-CLA (Remarkable enhancement) |
| Quantified Difference | 9Z,11Z-CLA completely lacks the immunostimulatory phagocytic enhancement observed in trans-containing isomers. |
| Conditions | Porcine peripheral blood leukocytes analyzed via flow cytometry. |
For immunology and nutraceutical research, procuring 9Z,11Z-CLA provides the required negative control to prove that immune activation is driven by specific conjugated trans bonds.
Due to its distinct elution profile in Ag+-HPLC and capillary electrophoresis, 9Z,11Z-CLA is an essential analytical standard for resolving complex isomeric mixtures in partially hydrogenated oils, ruminant fats, and dairy products [1].
Because it exhibits the lowest esterification rate with standard phospholipase A2 (PLA2), 9Z,11Z-CLA is the highly rigorous benchmark substrate for evaluating the efficiency and binding pocket flexibility of engineered lipases and biocatalysts in industrial lipid synthesis [2].
Its extreme resistance to Delta-5 and Delta-6 desaturase conversion makes 9Z,11Z-CLA the highly suitable conjugated lipid for stable incorporation into cell membranes, allowing researchers to study membrane fluidity and lipid raft dynamics without confounding downstream eicosanoid metabolism[3].
Lacking the potent senolytic activity of trans-containing CLA isomers, 9Z,11Z-CLA serves as a mandatory structural baseline in drug discovery pipelines targeting lipid-induced apoptosis and ferroptosis in senescent cells [4].